1-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione
Description
1-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative with a bromopyrimidine substituent. This compound features a pyrrolidine ring linked to a 5-bromopyrimidinyl group via an oxyether bridge and a ketone-containing ethylene chain.
Properties
IUPAC Name |
1-[2-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O4/c15-9-5-16-14(17-6-9)23-10-3-4-18(7-10)13(22)8-19-11(20)1-2-12(19)21/h5-6,10H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJJXCYCFIHWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 5-Bromopyrimidin-2-yl Group: This step involves the nucleophilic substitution of a suitable bromopyrimidine derivative with a pyrrolidine intermediate.
Final Coupling Reaction: The final product is obtained by coupling the pyrrolidine intermediate with the pyrrolidine-2,5-dione core under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
1-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 5-bromopyrimidin-2-yl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles (e.g., amines, thiols).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups within the compound.
Scientific Research Applications
1-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions of pyrrolidine derivatives with biological targets.
Industrial Applications: It may be employed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrolidine-2,5-dione core may also interact with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrrolidine-2,5-dione Derivatives
Compound A : 1-(2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione (CAS: 2380168-31-8)
- Structural Differences : Replaces the pyrrolidine ring with a piperidine ring and substitutes bromine with an ethyl group on the pyrimidine.
- Molecular Weight : 346.38 g/mol vs. the target compound’s estimated higher molecular weight (due to bromine’s atomic mass).
- Piperidine’s six-membered ring may confer conformational flexibility compared to pyrrolidine’s five-membered ring .
Compound B : 1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione (CAS: 1208525-34-1)
- Structural Differences : Replaces the bromopyrimidinyl-pyrrolidinyl moiety with a chlorophenyl group.
- Molecular Weight : 251.67 g/mol (significantly lower due to absence of pyrimidine and bromine).
- Impact : The chlorophenyl group introduces aromaticity and planar geometry, likely favoring hydrophobic interactions over halogen bonding .
Bioactive Pyrrolidine-2,5-dione Derivatives
Compound C : 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one
- Activity : Exhibits 1.5× higher antioxidant activity than ascorbic acid due to the thioxo-oxadiazole moiety.
- Structural Contrast: The target compound lacks antioxidant-oriented substituents (e.g., thiol or phenolic groups), suggesting divergent therapeutic applications (e.g., kinase inhibition vs. redox modulation) .
Compound D : 3-(Propan-2-ylidene)-pyrrolidine-2,5-dione
- Source : Marine-derived fungal metabolite.
- Structural Contrast : Features a propan-2-ylidene group instead of bromopyrimidine.
- Impact : Natural derivatives often prioritize compact substituents for membrane permeability, whereas synthetic bromopyrimidine incorporation may enhance target specificity .
Halogenated Pyrimidine Derivatives
Compound E : 5-(2-Haloethyl)pyrimidine Derivatives (Iodo/Chloro)
- Synthesis : Halogens introduced via reactions with HI or POCl3.
- Structural Contrast : The target compound’s bromine substitution may enhance halogen bonding compared to smaller halogens (Cl, I), influencing crystal packing or receptor interactions .
Key Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s bromopyrimidine group may require specialized brominating agents (e.g., NBS or HBr), contrasting with ethyl or chloro derivatives synthesized via alkylation or halogen exchange .
- This is critical in designing kinase inhibitors where pyrimidine scaffolds are prevalent .
- Physicochemical Properties : The bromine atom increases molecular weight and lipophilicity, which may affect bioavailability. Piperidine-containing analogs (e.g., Compound A) could offer improved solubility due to reduced ring strain .
Biological Activity
The compound 1-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione is a synthetic organic molecule that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Structural Features
The compound is characterized by:
- Pyrrolidine rings : Contributing to its biological activity.
- Brominated pyrimidine moiety : Enhancing reactivity and potential for interaction with biological targets.
- Dione functional group : Implicating in various biochemical pathways.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in the following areas:
1. Antimicrobial Activity
The compound's structural components suggest potential antimicrobial effects. Similar compounds with pyrrolidine and brominated pyrimidine structures have demonstrated notable antibacterial activity against various pathogens.
| Pathogen | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 | Strong |
| Escherichia coli | 0.025 | Moderate |
| Candida albicans | 0.0048 | Strong |
These values indicate that compounds with similar structures are effective against both Gram-positive and Gram-negative bacteria, as well as fungi .
2. Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. The presence of the bromine atom in the pyrimidine ring may enhance the anticancer properties by promoting apoptosis in cancer cells.
The mechanism through which this compound exerts its effects involves:
- Enzyme Inhibition : The compound may bind to specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways, leading to apoptosis or growth inhibition.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including those similar to our compound. Results showed that compounds with halogen substitutions exhibited enhanced antibacterial activity against a range of pathogens, with MIC values significantly lower than those of non-substituted analogs .
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines demonstrated that certain pyrrolidine derivatives led to a reduction in cell viability, suggesting potential use as anticancer agents. The brominated variants showed increased potency compared to their non-brominated counterparts .
Comparative Analysis with Similar Compounds
The unique combination of structural features in This compound allows for distinct biological activities compared to other known compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Oxazolidinone core | Antibacterial |
| Compound B | Pyrimidine derivative | Antitumor |
| Compound C | Dimethyl oxazole | CNS effects |
This table highlights how variations in structure can lead to differing biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
